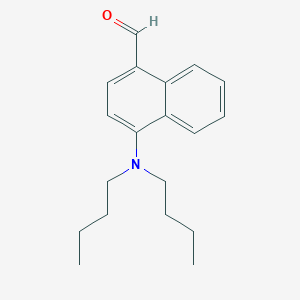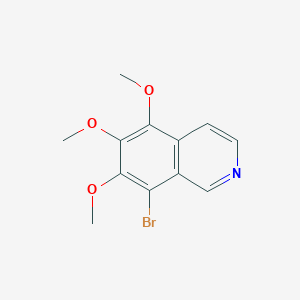![molecular formula C10H11Cl2N5O B11838260 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine CAS No. 53549-09-0](/img/structure/B11838260.png)
9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((2R,4S,5R)-4-Chloro-5-(chloromethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine analogs This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring with chloro and chloromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,4S,5R)-4-Chloro-5-(chloromethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Chloro and Chloromethyl Groups: Chlorination reactions are employed to introduce the chloro and chloromethyl substituents onto the tetrahydrofuran ring.
Attachment of the Purine Base: The purine base is then attached to the modified tetrahydrofuran ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
9-((2R,4S,5R)-4-Chloro-5-(chloromethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the purine base or the substituents on the tetrahydrofuran ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may result in the formation of a ketone or aldehyde.
Scientific Research Applications
9-((2R,4S,5R)-4-Chloro-5-(chloromethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving purine metabolism.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-((2R,4S,5R)-4-Chloro-5-(chloromethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in purine metabolism, leading to disruptions in DNA and RNA synthesis. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antiviral activity may be attributed to the inhibition of viral replication enzymes.
Comparison with Similar Compounds
Similar Compounds
- 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
- 9-((2R,4S,5R)-4-Methoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
Uniqueness
Compared to similar compounds, 9-((2R,4S,5R)-4-Chloro-5-(chloromethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine is unique due to the presence of chloro and chloromethyl substituents. These groups can significantly influence the compound’s reactivity and biological activity, making it a valuable candidate for further research and development.
Properties
CAS No. |
53549-09-0 |
|---|---|
Molecular Formula |
C10H11Cl2N5O |
Molecular Weight |
288.13 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C10H11Cl2N5O/c11-2-6-5(12)1-7(18-6)17-4-16-8-9(13)14-3-15-10(8)17/h3-7H,1-2H2,(H2,13,14,15)/t5-,6+,7+/m0/s1 |
InChI Key |
PJGDEDUVJWPDNT-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CCl)Cl |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11838177.png)
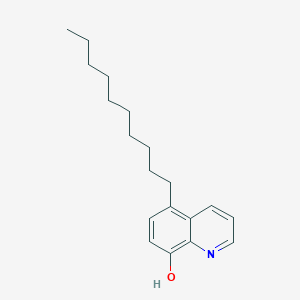
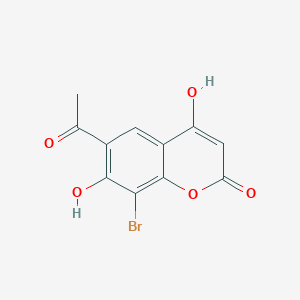


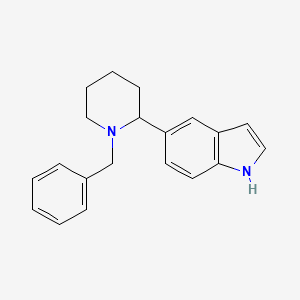

![4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11838227.png)
![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B11838232.png)
